molecular formula C9H16O2 B2696105 [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol CAS No. 1354932-12-9

[1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol

Cat. No.: B2696105
CAS No.: 1354932-12-9
M. Wt: 156.225
InChI Key: KNEHDOLJHKRNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol: is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclohexane, featuring both hydroxymethyl and methylene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol typically involves the reaction of cyclohexanone with formaldehyde under basic conditions. The reaction proceeds via the formation of an intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and hydrogen gas, with the reaction being carried out at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as copper chromite to facilitate the hydrogenation of cyclohexanone derivatives, resulting in high yields of the target compound. The reaction conditions are optimized to balance efficiency and cost-effectiveness, making large-scale production feasible.

Chemical Reactions Analysis

Types of Reactions: [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The methylene group can be reduced to form saturated derivatives.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents used in substitution reactions, often in the presence of a base like pyridine.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Ethers or esters of cyclohexane.

Scientific Research Applications

Chemistry: In chemistry, [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol is used as an intermediate in the synthesis of various organic compounds

Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways. It can serve as a model substrate for investigating the mechanisms of enzymatic transformations.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit biological activities such as anti-inflammatory or antimicrobial effects.

Industry: Industrially, the compound is utilized in the production of polymers and resins. Its incorporation into polymer chains can enhance the mechanical properties and stability of the resulting materials.

Mechanism of Action

The mechanism by which [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol exerts its effects involves interactions with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the methylene group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Cyclohexanemethanol: Similar in structure but lacks the methylene group.

    Cyclohexanedimethanol: Contains two hydroxymethyl groups but no methylene group.

    Cyclohexanone: The parent compound from which [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol is derived.

Uniqueness: this compound is unique due to the presence of both hydroxymethyl and methylene groups. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar compounds.

Properties

IUPAC Name

[1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8-2-4-9(6-10,7-11)5-3-8/h10-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEHDOLJHKRNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of LiAlH4 (0.166 g, 4.4 mmol) in anhydrous Et2O (10 mL) stirred a 0° C. was added a solution of Compound 100a (100 mg, 2.08 mmol) in Et2O (10 mL). The reaction mixture was stirred at r.t. for 2 h. Additional 0.5 equivalents of LiAlH4 were added and the reaction was stirred at r.t. for 1 h. Afterwards, it was quenched, by adding THF/H2O (2 mL:1.3 mL), then 2N HCl (30 mL). Extraction with EtOAc, drying over Na2SO4 and evaporation to dryness afforded a crude, that was purified by means of automated flash chromatography (SP01®TM-Biotage; gradient Dichloromethane-Methanol gradient from 1:0 to 95:5) to give the title compound as a white solid. Yield: 92.1%.
Quantity
0.166 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92.1%

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